1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocyclic compounds characterized by a chromene ring fused to a pyrrole-dione core. Its structure features a prop-2-en-1-yloxy (allyloxy) substituent at the 3-position of the phenyl ring and a pyridin-2-yl group at the 2-position of the dihydropyrrole moiety (Fig. 1). This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–52% depending on substituents .
Properties
Molecular Formula |
C25H18N2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(3-prop-2-enoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18N2O4/c1-2-14-30-17-9-7-8-16(15-17)22-21-23(28)18-10-3-4-11-19(18)31-24(21)25(29)27(22)20-12-5-6-13-26-20/h2-13,15,22H,1,14H2 |
InChI Key |
NIJNUARVFJGCOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include organic solvents, catalysts, and various functional group-specific reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Reaction Optimization Data
| Parameter | Value/Result |
|---|---|
| Solvent | EtOH with acetic acid (1 mL) |
| Temperature | 40°C (initial), 80°C (reflux) |
| Reaction Time | 15–20 min (aldehydes with electron-withdrawing groups) Up to 2 h (electron-donating groups) |
| Yield Range | 43–86% (average >70% for most cases) |
| Purity | >95% (HPLC) |
| Substituent Compatibility | Alkoxy, halogens, alkyl groups (methyl, ethyl, propyl) |
Adapted from optimized conditions for analogous compounds .
Analytical Characterization
-
1H NMR :
-
13C NMR :
Potential Chemical Transformations
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Electrophilic substitution | Nitration agents (e.g., HNO₃) | Substitution at pyridine ring or benzene positions |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Oxidation of prop-2-en-1-yloxy group |
| Alkylation/Amination | Alkyl halides/amine derivatives | Functionalization of hydroxyl groups |
Proposed based on structural features and analog reactivity.
Mechanistic Insights
The synthesis leverages acidic catalysis to drive cyclization and dehydration. The prop-2-en-1-yloxyphenyl group enhances reactivity through electron-donating effects, while the pyridin-2-yl substituent stabilizes the heterocyclic core via conjugation. The method’s generality is supported by a 92% success rate across 240 experiments for related compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential pharmacological properties. Research indicates that derivatives of pyrrole and chromene have shown significant bioactivity, including:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrole derivatives have been linked to apoptosis induction in cancer cells .
- Antimicrobial Properties : Compounds containing pyridine and pyrrole moieties have been reported to possess antimicrobial activity against both bacterial and fungal strains. This makes them promising candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have shown efficacy in reducing inflammation in preclinical models, suggesting their potential use in treating inflammatory diseases .
Materials Science Applications
In materials science, the unique electronic properties of 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be leveraged for:
- Organic Electronics : The compound may serve as a building block for organic semiconductors due to its conjugated system. This property is crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
- Sensors : Its ability to interact with various analytes can be utilized in sensor technology. The compound could be integrated into sensor platforms for detecting environmental pollutants or biological markers .
Biochemical Applications
The biochemical applications of this compound are primarily focused on its interactions at the molecular level:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment .
- Molecular Probes : The structural features can be modified to create fluorescent probes for imaging biological processes in living cells. Such probes are essential for studying cellular dynamics and drug interactions .
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
- Organic Photovoltaic Development :
Mechanism of Action
The mechanism of action of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of substituent effects, synthetic strategies, and physicochemical properties.
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- The allyloxy group in the target compound offers synthetic versatility for click chemistry or polymerization, unlike the benzyloxy group in , which is more sterically hindered.
- Pyridin-2-yl at R2 is conserved in several analogs due to its hydrogen-bonding capacity, contrasting with alkyl or aminoalkyl groups (e.g., 2-hydroxyethyl in ), which alter solubility and biological target interactions.
- Bulky substituents like 4-tert-butylphenyl () reduce crystallinity but enhance thermal stability compared to smaller groups.
Key Findings :
- The multicomponent synthesis of the target compound achieves moderate yields (43–52%) but avoids chromatography, favoring scalability .
- Derivatives like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones () exhibit higher yields (50–65%) due to stabilized intermediates during ring-opening.
Physicochemical and Spectral Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
The compound 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a chromeno-pyrrole scaffold that is known for its ability to interact with various biological targets due to the presence of multiple functional groups.
Anticancer Activity
Recent studies have indicated that chromeno-pyrrole derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines, including leukemia and melanoma. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 5.4 | Induces apoptosis via caspase activation |
| WM-115 (Melanoma) | 4.8 | Inhibits cell proliferation |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. The ability to scavenge free radicals has been linked to the presence of hydroxyl groups in its structure. Comparative studies showed that it exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid .
The biological activities of 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antimicrobial Action : It disrupts microbial membranes and inhibits essential enzymes.
- Antioxidant Activity : The compound donates protons to neutralize free radicals, thereby protecting cells from oxidative stress.
Case Study 1: Anticancer Efficacy
A study conducted on a series of chromeno-pyrrole derivatives found that specific substitutions on the phenyl ring enhanced anticancer activity against HL-60 leukemia cells. The derivatives were synthesized and evaluated for their cytotoxic effects using MTT assays, showing promising results with IC50 values below 10 µM for several compounds .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy was assessed against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against S. aureus and E. coli, with MIC values suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What are the established synthetic methodologies for preparing 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key steps include:
Substituent Selection : Use 3-(prop-2-en-1-yloxy)phenyl and pyridin-2-yl groups as the aryl aldehyde and amine components, respectively.
Reaction Optimization : Conduct the reaction in ethanol or methanol at 60–80°C for 6–12 hours.
Isolation : Purify via crystallization without chromatography, achieving yields of 60–85% .
Advanced: How can reaction conditions be optimized when introducing electron-withdrawing/donating substituents to the dihydrochromeno-pyrrole-dione core?
Answer:
Optimization strategies include:
- Stoichiometric Adjustments : Increase equivalents of reactive components (e.g., hydrazine hydrate from 3.0 to 7.0 eq.) to counteract steric or electronic effects .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for electron-deficient substituents to enhance solubility.
- Temperature Gradients : Employ stepwise heating (e.g., 50°C → 80°C) to mitigate side reactions.
Refer to Figure 2 in for substituent scope and yield trends.
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) .
- X-ray Crystallography : Resolve stereochemistry and confirm fused-ring geometry .
Advanced: How can low yields during scale-up synthesis be addressed?
Answer:
- Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to prevent aggregation.
- Crystallization Control : Seed the reaction mixture with pure product to improve crystal growth .
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
Data Contradiction: How should researchers reconcile discrepancies in substituent-dependent reactivity reported across studies?
Answer:
- Systematic Screening : Replicate conditions from ’s 223-example library to identify outliers.
- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values) .
- Computational Validation : Use DFT calculations to model electronic effects and predict reactivity trends .
Advanced: What computational tools can enhance the design of derivatives with targeted properties?
Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate transition states and optimize pathways .
- Virtual Screening : Employ molecular docking (e.g., AutoDock) to prioritize derivatives with potential bioactivity .
- Machine Learning : Train models on the 223-compound dataset ( ) to predict substituent compatibility.
Basic: What are the common pitfalls in characterizing stereochemical outcomes of this compound?
Answer:
- Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational flipping in solution .
- Chiral Centers : Employ chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric synthesis is attempted.
Advanced: How can researchers leverage multicomponent reaction (MCR) libraries for structure-activity relationship (SAR) studies?
Answer:
- Diversified Substitution : Synthesize analogs using ’s scope of 26 aldehydes and 27 amines.
- Biological Assay Integration : Test derivatives for fluorescence properties or kinase inhibition (if applicable) .
- Data Clustering : Apply principal component analysis (PCA) to correlate substituent features with activity.
Basic: What solvents and conditions minimize decomposition during storage?
Answer:
- Storage Conditions : Keep in anhydrous DMSO or DMF at -20°C under inert gas (N/Ar).
- Light Sensitivity : Use amber vials to prevent photodegradation of the chromeno-pyrrole-dione core.
Advanced: How can automated synthesis platforms improve reproducibility for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
